Antitubercular agent-39
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Overview
Description
Antitubercular agent-39 is a potent compound known for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is particularly notable for its activity against both drug-resistant strains and drug-susceptible clinical isolates. It inhibits the Mycobacterium tuberculosis strain H37Rv with a minimum inhibitory concentration (MIC) of less than 1 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-39 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the formation of oxadiazole derivatives, which are crucial for the compound’s antitubercular activity. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthesis methods, ensuring consistency and purity. This involves large-scale reactors and stringent quality control measures to maintain the efficacy of the compound. The process includes purification steps like recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-39 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its activity.
Reduction: Used to convert specific functional groups to more active forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to improve efficacy.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for improved efficacy against Mycobacterium tuberculosis .
Scientific Research Applications
Antitubercular agent-39 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of oxadiazole derivatives.
Biology: Investigated for its interactions with bacterial cell walls and its ability to inhibit bacterial growth.
Medicine: Explored as a potential treatment for tuberculosis, especially in cases involving drug-resistant strains.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mechanism of Action
The mechanism of action of Antitubercular agent-39 involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts the formation of the cell wall, leading to the death of the bacterium. This mechanism is particularly effective against drug-resistant strains of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness of Antitubercular agent-39
This compound is unique due to its potent activity against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis. Its mechanism of action, targeting the DprE1 enzyme, sets it apart from other antitubercular agents that typically target different pathways. This makes it a valuable candidate for further research and development in the fight against tuberculosis .
Properties
Molecular Formula |
C26H30N4O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H30N4O2/c31-25(29-15-11-21(12-16-29)19-20-7-3-1-4-8-20)23-13-17-30(18-14-23)26-28-27-24(32-26)22-9-5-2-6-10-22/h1-10,21,23H,11-19H2 |
InChI Key |
UBKCDMOSNZQGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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